molecular formula C10H15N B14682358 3,6-Octadienenitrile, 3,7-dimethyl-, (3Z)- CAS No. 26509-72-8

3,6-Octadienenitrile, 3,7-dimethyl-, (3Z)-

Cat. No.: B14682358
CAS No.: 26509-72-8
M. Wt: 149.23 g/mol
InChI Key: LNWFHUTYUOYNBG-POHAHGRESA-N
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Description

3,6-Octadienenitrile, 3,7-dimethyl-, (3Z)- is a chemical compound with the molecular formula C10H15N. It is a substituted terpenoid nitrile, known for its fruity odor quality. This compound is also referred to as citralva and is one of the most potent cyclase stimulators .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Octadienenitrile, 3,7-dimethyl-, (3Z)- can be synthesized through various methods. One common method involves the reaction of geranialoxime with acetic anhydride . Another method includes the reaction of geranyl chloride with sodium cyanide . These reactions typically require controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 3,6-Octadienenitrile, 3,7-dimethyl-, (3Z)- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3,6-Octadienenitrile, 3,7-dimethyl-, (3Z)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH3) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,6-Octadienenitrile, 3,7-dimethyl-, (3Z)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Octadienenitrile, 3,7-dimethyl-, (3Z)- involves its interaction with olfactory receptors, leading to the stimulation of cyclase activity. This compound acts as a potent cyclase stimulator, which can influence various biochemical pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Octadienenitrile, 3,7-dimethyl-, (3Z)- is unique due to its potent cyclase-stimulating properties and its application as an odorant in olfactory research. Its nitrile group also provides distinct reactivity compared to similar compounds with aldehyde or hydrocarbon groups.

Properties

CAS No.

26509-72-8

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

(3Z)-3,7-dimethylocta-3,6-dienenitrile

InChI

InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h5-6H,4,7H2,1-3H3/b10-6-

InChI Key

LNWFHUTYUOYNBG-POHAHGRESA-N

Isomeric SMILES

CC(=CC/C=C(/C)\CC#N)C

Canonical SMILES

CC(=CCC=C(C)CC#N)C

Origin of Product

United States

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